Cas no 1785761-58-1 ((3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate)

(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate 化学的及び物理的性質
名前と識別子
-
- (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate
- 1785761-58-1
- (3-Bromo-4-isobutoxy-5-methoxyphenyl)methanamine oxalate
- [3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine;oxalic acid
- [3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine; oxalic acid
- AKOS032963578
-
- インチ: 1S/C12H18BrNO2.C2H2O4/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3;3-1(4)2(5)6/h4-5,8H,6-7,14H2,1-3H3;(H,3,4)(H,5,6)
- InChIKey: YLEZSINBAORGGZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CN)=CC(=C1OCC(C)C)OC.OC(C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 377.04740g/mol
- どういたいしつりょう: 377.04740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 273
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 177687-1g |
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate |
1785761-58-1 | 1g |
3168CNY | 2021-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 177687-1g |
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate |
1785761-58-1 | 1g |
3168.0CNY | 2021-07-13 | ||
A2B Chem LLC | AY11051-1g |
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate |
1785761-58-1 | 1g |
$280.00 | 2024-04-20 |
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate 関連文献
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalateに関する追加情報
Introduction to (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine Oxalate and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate stands out due to its unique structural properties and potential applications. This compound, identified by the CAS number 1785761-58-1, has garnered attention in recent years for its utility in synthetic chemistry and as a building block for more complex molecules.
The molecular structure of (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate consists of a benzene ring substituted with bromine, isobutyl, and methoxy groups, coupled with an amine functional group and an oxalate moiety. This arrangement imparts specific electronic and steric properties that make it valuable in various chemical reactions. The presence of the bromine atom, for instance, allows for further functionalization via cross-coupling reactions, while the amine group can participate in hydrogen bonding and coordination chemistry.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal applications. The benzene derivatives, such as (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate, are particularly interesting because they can serve as scaffolds for drug discovery. Studies have shown that substituents like bromine and methoxy can enhance binding affinity to biological targets, making these compounds attractive for developing new therapeutic agents.
One of the most significant areas of research involving (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate is its application in the synthesis of bioactive molecules. Researchers have utilized this compound to create complex structures that mimic natural products and have demonstrated potential in treating various diseases. For example, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. The oxalate group, while not directly involved in biological activity, can influence the solubility and stability of the molecule, making it easier to formulate into usable drugs.
The synthesis of (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate is another area where advancements have been made. Modern synthetic techniques have enabled chemists to produce this compound with high purity and yield. One such technique involves the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient introduction of bromine and isobutyl groups onto the benzene ring. These methods are not only efficient but also environmentally friendly, aligning with the growing emphasis on green chemistry.
In addition to its pharmaceutical applications, (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate has found utility in materials science. Its unique structural features make it a suitable candidate for developing new polymers and coatings. For instance, researchers have explored its use in creating conductive polymers that could be used in electronic devices. The ability to modify the compound's structure allows scientists to fine-tune its properties for specific applications.
The role of computational chemistry in understanding the behavior of (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate cannot be overstated. Advanced computational methods have enabled researchers to predict how this compound will interact with other molecules at a molecular level. This has led to a better understanding of its reactivity and potential uses. For example, molecular dynamics simulations have been used to study how the compound behaves in different environments, providing insights that would be difficult to obtain through experimental methods alone.
Future research directions for (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate include exploring its role in drug delivery systems. The compound's ability to form stable complexes with other molecules makes it a promising candidate for targeted drug delivery. By attaching therapeutic agents to this compound, researchers hope to develop more effective treatments with fewer side effects. Additionally, studying its interactions with biological targets could lead to new insights into disease mechanisms and potential therapeutic strategies.
In conclusion, (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate, identified by CAS number 1785761-58-1, is a versatile compound with significant applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop new drugs and materials. As our understanding of chemical interactions continues to grow, it is likely that this compound will play an even greater role in advancing scientific knowledge and technological innovation.
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